molecular formula C15H21N5O3 B8176239 tert-Butyl (3-(4-azidobenzamido)propyl)carbamate

tert-Butyl (3-(4-azidobenzamido)propyl)carbamate

Cat. No.: B8176239
M. Wt: 319.36 g/mol
InChI Key: GEZOXKGMLXQAMY-UHFFFAOYSA-N
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Description

tert-Butyl (3-(4-azidobenzamido)propyl)carbamate: is an organic compound that features a tert-butyl carbamate group attached to a propyl chain, which is further connected to a benzamido group substituted with an azido group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-(4-azidobenzamido)propyl)carbamate typically involves the following steps:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines or thiols under mild conditions.

    Reduction Reactions: Hydrogen gas with palladium on carbon as a catalyst.

    Cycloaddition Reactions: Alkynes in the presence of a copper catalyst.

Major Products:

    Substitution Reactions: Substituted benzamido derivatives.

    Reduction Reactions: Amino derivatives.

    Cycloaddition Reactions: Triazole derivatives.

Scientific Research Applications

Chemistry:

Biology:

    Bioconjugation: The compound can be used in bioconjugation techniques to attach biomolecules to various surfaces or other biomolecules via click chemistry.

Medicine:

    Drug Development: The compound’s ability to form triazoles can be exploited in the development of pharmaceuticals with triazole moieties, which are known for their biological activity.

Industry:

    Material Science: The compound can be used in the synthesis of functional materials with specific properties, such as polymers with triazole linkages.

Mechanism of Action

The mechanism of action of tert-Butyl (3-(4-azidobenzamido)propyl)carbamate primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, which can then interact with various molecular targets. The specific pathways and molecular targets depend on the context in which the compound is used, such as in drug development or material science .

Comparison with Similar Compounds

  • tert-Butyl (3-(4-fluorobenzamido)propyl)carbamate
  • tert-Butyl (3-(4-methylbenzamido)propyl)carbamate
  • tert-Butyl (3-(4-hydroxybenzamido)propyl)carbamate

Comparison:

Properties

IUPAC Name

tert-butyl N-[3-[(4-azidobenzoyl)amino]propyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O3/c1-15(2,3)23-14(22)18-10-4-9-17-13(21)11-5-7-12(8-6-11)19-20-16/h5-8H,4,9-10H2,1-3H3,(H,17,21)(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEZOXKGMLXQAMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCNC(=O)C1=CC=C(C=C1)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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